molecular formula C21H24ClN3O B2915615 N-[3-(1-BUTYL-1H-1,3-BENZODIAZOL-2-YL)PROPYL]-4-CHLOROBENZAMIDE CAS No. 850923-76-1

N-[3-(1-BUTYL-1H-1,3-BENZODIAZOL-2-YL)PROPYL]-4-CHLOROBENZAMIDE

Cat. No.: B2915615
CAS No.: 850923-76-1
M. Wt: 369.89
InChI Key: RSXBMOGVGAZYSS-UHFFFAOYSA-N
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Description

N-[3-(1-BUTYL-1H-1,3-BENZODIAZOL-2-YL)PROPYL]-4-CHLOROBENZAMIDE is a synthetic small molecule featuring a benzodiazole core, a structure of significant interest in medicinal chemistry and chemical biology research. The compound's design, which incorporates a butyl-substituted benzodiazole linked to a 4-chlorobenzamide via a propyl chain, suggests potential for diverse biochemical interactions. This structure is provided for research purposes to facilitate the exploration of novel therapeutic agents and pharmacological tools. Compounds containing the 1,3-benzodiazole (benzimidazole) scaffold are extensively investigated for their varied biological activities. Research indicates that similar molecules are studied for their potential interactions with the central nervous system, particularly as modulators of GABA_A receptors, which are critical targets for anticonvulsant and anxiolytic agents . Furthermore, benzazole derivatives are explored for their potential as enzyme inhibitors, including kinases like JNK, which play a role in inflammatory and apoptotic pathways , and alpha-glucosidase, relevant to metabolic disease research . The specific structural features of this compound—including the chlorobenzamide group and the alkyl chain spacer—may be optimized to influence its bioavailability, binding affinity, and selectivity for specific protein targets. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures, or for any form of human or animal consumption. Researchers are responsible for ensuring all handling and experimental procedures comply with their institution's safety protocols and local regulations.

Properties

IUPAC Name

N-[3-(1-butylbenzimidazol-2-yl)propyl]-4-chlorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24ClN3O/c1-2-3-15-25-19-8-5-4-7-18(19)24-20(25)9-6-14-23-21(26)16-10-12-17(22)13-11-16/h4-5,7-8,10-13H,2-3,6,9,14-15H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSXBMOGVGAZYSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C2=CC=CC=C2N=C1CCCNC(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1-BUTYL-1H-1,3-BENZODIAZOL-2-YL)PROPYL]-4-CHLOROBENZAMIDE typically involves multiple steps, starting with the preparation of the benzimidazole core. The benzimidazole ring can be synthesized through the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions. The butyl group is then introduced via alkylation reactions using butyl halides in the presence of a base such as potassium carbonate.

The final step involves the coupling of the benzimidazole derivative with 4-chlorobenzoyl chloride in the presence of a base like triethylamine to form the desired compound. The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[3-(1-BUTYL-1H-1,3-BENZODIAZOL-2-YL)PROPYL]-4-CHLOROBENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can be employed to reduce specific functional groups within the molecule.

    Substitution: The chlorobenzamide moiety can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form new derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.

    Reduction: Lithium aluminum hydride, diethyl ether, and anhydrous conditions.

    Substitution: Amines, thiols, triethylamine, and organic solvents like dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of amide or thioether derivatives.

Scientific Research Applications

N-[3-(1-BUTYL-1H-1,3-BENZODIAZOL-2-YL)PROPYL]-4-CHLOROBENZAMIDE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial, antifungal, and anticancer agent due to its benzimidazole core.

    Medicine: Explored for its therapeutic potential in treating various diseases, including infections and cancer.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N-[3-(1-BUTYL-1H-1,3-BENZODIAZOL-2-YL)PROPYL]-4-CHLOROBENZAMIDE involves its interaction with specific molecular targets and pathways. The benzimidazole core is known to bind to tubulin, inhibiting its polymerization and disrupting microtubule dynamics. This can lead to cell cycle arrest and apoptosis in cancer cells. Additionally, the compound may interact with other cellular proteins and enzymes, contributing to its antimicrobial and antifungal activities.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound shares structural motifs with N-[3-(1H-benzimidazol-2-yl)-1H-pyrazol-4-yl]benzamide (), which features a benzimidazole linked to a pyrazole ring and an unsubstituted benzamide. Key differences include:

  • Chlorine Substitution: The 4-chloro group in the benzamide moiety could increase electron-withdrawing effects, altering binding affinity compared to non-halogenated analogs.

A comparative analysis of acetylated and piperazinyl derivatives in highlights the impact of substituents on bioactivity. For instance, piperazinyl groups in betulinamides (e.g., compounds 1c and 2c) improved antimalarial activity (IC₅₀ ~175–220 nM) compared to acetylated analogs (IC₅₀ 4–15 µM) . This suggests that the butyl group in the target compound might balance lipophilicity and solubility, but further studies are needed to confirm its pharmacological profile.

Conformational Analysis

The benzodiazole ring’s puckering, as defined by Cremer and Pople coordinates (), influences molecular interactions. In planar benzimidazoles (e.g., ), π-π stacking dominates, while non-planar conformations (e.g., due to bulky substituents like butyl) may sterically hinder binding. Computational modeling using SHELXL () could quantify these conformational differences .

Comparative Data Table

Compound Core Structure Key Substituents Reported Activity (IC₅₀) Reference
N-[3-(1-Butyl-1H-1,3-benzodiazol-2-yl)propyl]-4-chlorobenzamide Benzimidazole + benzamide Butyl, 4-Cl-benzamide N/A N/A
N-[3-(1H-Benzimidazol-2-yl)-1H-pyrazol-4-yl]benzamide Benzimidazole + pyrazole Unsubstituted benzamide N/A
Piperazinyl betulinamide (1c) Triterpenoid + piperazine Piperazinyl-propyl 220 nM (antimalarial)
4-Fluoro-N-isopropylbenzamide (Example 53) Chromenone + pyrimidine Fluoro, isopropyl N/A

Biological Activity

N-[3-(1-Butyl-1H-1,3-benzodiazol-2-yl)propyl]-4-chlorobenzamide is a compound of interest due to its potential biological activities, particularly in the context of pharmacological applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound can be described by its molecular formula C17H21ClN2OC_{17}H_{21}ClN_2O and has a molecular weight of approximately 302.82 g/mol. The structure features a benzodiazole moiety linked to a propyl chain and a chlorobenzamide group, which is significant for its biological interactions.

Research indicates that compounds with similar structures exhibit various biological activities, including:

  • NLRP3 Inhibition : Studies have shown that certain benzodiazole derivatives can inhibit the NLRP3 inflammasome, a critical component in inflammatory responses. This inhibition is associated with reduced IL-1β release and pyroptosis in macrophages .
  • Antioxidant Activity : Benzodiazole derivatives are also noted for their antioxidant properties, which can mitigate oxidative stress in cellular environments .

Biological Activity Overview

The biological activity of this compound has been evaluated through various assays. Below is a summary of key findings from recent studies:

Activity Effect Concentration Reference
NLRP3 Inhibition40-60% reduction in pyroptosis10 µM
IL-1β Release Inhibition18-21% reduction10 µM
Antioxidant ActivitySignificant reduction in oxidative stress markersVaries

Case Study 1: NLRP3 Inflammasome Inhibition

A study evaluated the effects of this compound on human macrophages stimulated with LPS/ATP. The results demonstrated that at a concentration of 10 µM, the compound significantly inhibited IL-1β secretion and reduced cell death due to pyroptosis. This suggests a promising role for this compound in inflammatory diseases where the NLRP3 pathway is implicated.

Case Study 2: Antioxidant Potential

Another investigation focused on the antioxidant properties of benzodiazole derivatives. The findings indicated that compounds similar to this compound effectively scavenged free radicals and reduced lipid peroxidation levels in vitro. This activity highlights the potential therapeutic applications in oxidative stress-related conditions.

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